molecular formula C16H15N9 B2847368 N-methyl-N-{pyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2202513-79-7

N-methyl-N-{pyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

Cat. No.: B2847368
CAS No.: 2202513-79-7
M. Wt: 333.359
InChI Key: JARQFTJLQGCKMR-UHFFFAOYSA-N
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Description

N-methyl-N-{pyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a useful research compound. Its molecular formula is C16H15N9 and its molecular weight is 333.359. The purity is usually 95%.
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Properties

IUPAC Name

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrido[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N9/c1-23(16-12-4-5-17-6-13(12)18-9-19-16)11-7-24(8-11)15-3-2-14-21-20-10-25(14)22-15/h2-6,9-11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARQFTJLQGCKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=NC5=C4C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step reactions with nitrogen-rich heterocycles (pyrido-pyrimidine, triazolo-pyridazine). Key challenges include regioselectivity in ring formation and minimizing side products. Optimize using:
  • Catalysts : Copper(I) bromide or cesium carbonate to enhance coupling efficiency .
  • Solvents : Polar aprotic solvents (e.g., DMSO, acetonitrile) to stabilize intermediates .
  • Temperature : Moderate heating (35–80°C) to balance reaction rate and decomposition .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization for >95% purity .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry (e.g., δ 8.87 ppm for pyridine protons) .
  • HRMS : Confirm molecular weight (e.g., m/z 215 [M+H]+) .
  • X-ray Crystallography : Resolve 3D conformation of the azetidine and fused rings .
  • IR Spectroscopy : Identify functional groups (e.g., N-H stretches at 3298 cm1^{-1}) .

Q. What preliminary biological activities have been reported for analogous compounds?

  • Methodological Answer : Similar triazolo-pyridazine/azetidine hybrids show:
  • Kinase Inhibition : IC50_{50} values <100 nM against tyrosine kinases via ATP-binding site competition .
  • Antitumor Activity : In vitro cytotoxicity (e.g., GI50_{50} = 1.2 µM in leukemia cell lines) linked to apoptosis induction .
  • Table 1 : Comparative Bioactivity of Analogues
CompoundTarget KinaseIC50_{50} (nM)Cell Line Activity
Triazolo-pyridazin-6-amineABL145K562 (leukemia)
Pyrido-pyrimidine derivativeEGFR78A549 (lung)

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

  • Methodological Answer :
  • Core Modifications : Replace pyrido[3,4-d]pyrimidine with pyrazolo[3,4-d]pyrimidine to alter steric bulk and hydrogen bonding .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3_3) on the triazolo ring to enhance kinase binding (ΔΔG = -2.3 kcal/mol) .
  • In Silico Docking : Use AutoDock Vina to predict binding poses with residues like Lys271 (EGFR) .

Q. What pharmacokinetic limitations are observed, and how can they be addressed?

  • Methodological Answer :
  • Low Solubility : LogP >4.0 limits bioavailability. Use prodrug strategies (e.g., phosphate esters) or co-solvents (PEG 400) .
  • Metabolic Stability : Cytochrome P450-mediated oxidation of the azetidine ring. Mitigate via deuteration or fluorination .
  • Table 2 : ADME Profile Optimization
ParameterInitial ValueOptimized StrategyResult
Aqueous Solubility0.02 mg/mLPEG 400 formulation0.5 mg/mL
Half-life (t1/2_{1/2})1.2 hDeuteration3.8 h

Q. How to resolve contradictions in biological data across assays?

  • Methodological Answer : Discrepancies (e.g., IC50_{50} variability) arise from:
  • Assay Conditions : ATP concentration differences (1 mM vs. 10 µM) in kinase assays .
  • Cellular Context : Off-target effects in complex cell models vs. purified enzymes. Use orthogonal assays:
  • SPR (Surface Plasmon Resonance) : Validate direct binding (KD_D = 12 nM) .
  • CRISPR Knockout : Confirm target dependency (e.g., 80% activity loss in EGFR-KO cells) .

Data Contradiction Analysis

Q. Why do some analogues show high in vitro potency but poor in vivo efficacy?

  • Methodological Answer :
  • Tissue Penetration : Large molecular weight (>500 Da) limits blood-brain barrier crossing. Test in 3D spheroid models .
  • Protein Binding : >90% plasma protein binding reduces free drug concentration. Measure unbound fraction via equilibrium dialysis .
  • Metabolite Interference : Active metabolites may skew results. Use LC-MS/MS to track parent compound .

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